molecular formula C20H17NO5 B11161850 7-methyl-9-[(4-nitrobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-methyl-9-[(4-nitrobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11161850
M. Wt: 351.4 g/mol
InChI Key: KWVRRMQBFZRALX-UHFFFAOYSA-N
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Description

7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of chromenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by further reactions with various azoles .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of green solvents and catalysts to ensure environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially involving the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

7-methyl-9-[(4-nitrophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H17NO5/c1-12-9-17(25-11-13-5-7-14(8-6-13)21(23)24)19-15-3-2-4-16(15)20(22)26-18(19)10-12/h5-10H,2-4,11H2,1H3

InChI Key

KWVRRMQBFZRALX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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